2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide
Overview
Description
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a synthetic compound with potential applications in medicinal and organic chemistry. Its structure features unique substitutions on the benzothieno[3,2-d]pyrimidin scaffold, making it an interesting molecule for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide typically involves multi-step processes:
Starting Material: : The synthesis often begins with commercially available substituted benzothieno[3,2-d]pyrimidine.
Fluorination: : Introduction of the fluorine atom at the 9-position via fluorination agents.
Acetamide Formation: : Introduction of the acetamide group through amidation reactions with suitable acylating agents.
Methoxylation and Methylation: : Methoxylation and methylation at specific positions using standard organic reagents.
Industrial Production Methods: For large-scale industrial production, efficient and cost-effective methods are employed, often involving:
Batch Reactors: : Utilizing batch reactors for precise control over reaction conditions.
Continuous Flow Reactors: : Adoption of continuous flow techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: : Transformation under oxidative conditions to form new functional groups.
Reduction: : Reduction of ketone groups under hydrogenation conditions.
Substitution: : Electrophilic and nucleophilic substitutions at the aromatic rings.
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogens, nitration agents.
Oxidation Products: : Ketones, alcohols.
Reduction Products: : Alkanes, alcohols.
Substitution Products: : Halogenated derivatives, nitrated compounds.
Scientific Research Applications
Chemistry:
Catalysis: : As a precursor in catalytic reactions for material synthesis.
Synthesis: : Involved in complex synthetic pathways for novel organic compounds.
Antimicrobial Agents:
Biochemical Pathways: : Studied for its effects on specific biochemical pathways in cells.
Drug Development: : Research in pharmaceutical industries for novel drug candidates.
Cancer Therapy: : Exploration of its efficacy in targeting cancer cells.
Materials Science: : Applications in the development of new materials with unique properties.
Agricultural Chemicals:
Mechanism of Action
The compound acts by interacting with specific molecular targets:
Molecular Targets: : Targets include enzymes and receptors involved in disease pathways.
Pathways: : It can modulate pathways like apoptosis and cell proliferation, crucial in cancer therapy.
Comparison with Similar Compounds
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide stands out for its unique structural features and functional groups, compared to similar compounds like:
Benzothieno[3,2-d]pyrimidine derivatives: : Variations in substituents leading to diverse biological activities.
Fluorinated Acetamides: : Difference in fluorine placement impacting potency and selectivity.
While there are compounds with similar backbones, the specific substitutions in this compound make it uniquely versatile and potent for research and application in various scientific fields.
Properties
IUPAC Name |
2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(2-methoxy-5-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S/c1-11-7-8-15(28-3)14(9-11)24-17(26)10-25-12(2)23-19-18-13(22)5-4-6-16(18)29-20(19)21(25)27/h4-9H,10H2,1-3H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDVOZKDNRBAMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=NC3=C(C2=O)SC4=CC=CC(=C43)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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